molecular formula C23H20IN3O4 B13477644 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid

Cat. No.: B13477644
M. Wt: 529.3 g/mol
InChI Key: UPCBZKGKLNEEKT-UHFFFAOYSA-N
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid typically involves multiple steps. One common approach starts with the protection of the amino group using the Fmoc group. The azetidine ring is then introduced through cyclization reactions, and the pyrazole moiety is added via nucleophilic substitution reactions. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can facilitate binding to specific sites, while the azetidine and pyrazole moieties can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is unique due to the presence of the azetidine ring and the pyrazole moiety, which are not commonly found together in similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for research and development .

Properties

Molecular Formula

C23H20IN3O4

Molecular Weight

529.3 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid

InChI

InChI=1S/C23H20IN3O4/c24-15-10-25-27(11-15)23(9-21(28)29)13-26(14-23)22(30)31-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10-11,20H,9,12-14H2,(H,28,29)

InChI Key

UPCBZKGKLNEEKT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=C(C=N5)I

Origin of Product

United States

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